1-(3-Chloro-4,5-difluorophenyl)methanamine
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Overview
Description
1-(3-Chloro-4,5-difluorophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and two fluoro substituents on the benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4,5-difluorophenyl)methanamine typically involves the introduction of the chloro and fluoro substituents onto the benzene ring, followed by the attachment of the methanamine group. One common method involves the reaction of 3-chloro-4,5-difluoronitrobenzene with a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. This reduction step converts the nitro group to an amine group, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4,5-difluorophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aromatic amines.
Scientific Research Applications
1-(3-Chloro-4,5-difluorophenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4,5-difluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for these targets. The methanamine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2,6-difluorophenyl)methanamine
- 1-(4-Chloro-2,3-difluorophenyl)methanamine
- 1-(5-Chloro-2,4-difluorophenyl)methanamine
Uniqueness
1-(3-Chloro-4,5-difluorophenyl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H6ClF2N |
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Molecular Weight |
177.58 g/mol |
IUPAC Name |
(3-chloro-4,5-difluorophenyl)methanamine |
InChI |
InChI=1S/C7H6ClF2N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 |
InChI Key |
UIPPQUMJLKNZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CN |
Origin of Product |
United States |
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